molecular formula C16H23N3O2S B2965227 N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361736-92-5

N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2965227
CAS No.: 2361736-92-5
M. Wt: 321.44
InChI Key: HOEPCWVBBXOFNA-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and an enoyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of thiazole and piperidine rings, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-4-14(20)19-7-5-13(6-8-19)15(21)17-9-11(2)16-18-10-12(3)22-16/h4,10-11,13H,1,5-9H2,2-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEPCWVBBXOFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)CNC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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